molecular formula C9H9NO2 B022882 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS No. 54197-66-9

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B022882
CAS No.: 54197-66-9
M. Wt: 163.17 g/mol
InChI Key: HOSGXJWQVBHGLT-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGXJWQVBHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202548
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54197-66-9
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54197-66-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Record name 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
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Synthesis routes and methods I

Procedure details

N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol.) and N,N-dimethylacetamide (165 ml, d=0.937, 1.3 eq.) were added to a three-necked, three-liter flask. Trichloroaluminum (760 g, 4 eq.) was slowly added over two hours. An exotherm raised the temperature of the mixture from about 25° C. to 140° C. over the course of the addition. The reaction mixture was a slightly cloudy colorless solution. The solution was stirred and held at 150-160° C. for two hours. At the end of the two hours the reaction mixture had become a stirrable slurry. The mixture was then cooled to ambient temperature and quenched by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet and the exhaust to capture evolved HCl gas. Next, sodium borohydride (30 g) was added, which caused the mixture color to turn from gray to white. The mixture was then cooled to ambient temperature and filtered. The collected solids were washed with water (2 L) and dried overnight in a vacuum-oven at 60° C. to give 6-hydroxy-3,4-dihydroquinolinone (212.8 g, 92.9%) in 99.2% purity based on HPLC analysis.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-N-(4-hydroxyphenyl)propanamide (122 g, 0.61 mol) and AlCl3 (327 g, 2.45 mol) were slowly heated with vigorous stirring at 180° C. (a thick melt formed) and after 5 hours the liquid was poured over ice. The solids were collected by filtration, washed with water, and recrystallized from MeOH to afford 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone (80 g, 40% yield). 1H NMR (400 MHz, DMSO) δ, 2.32-2.36 (m, 2 H), 2.74 (t, 2 H, J=7.2 Hz), 6.50 (m, 1 H), 6.54 (d, 1 H, J=2.8 Hz), 662(d, 1 H, J=8.4 Hz), 9.00 (br, 1 H), 9.78 (br, 1 H).
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
327 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Reactant of Route 6
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Customer
Q & A

Q1: What are the different synthesis routes for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?

A1: Two main synthetic routes for this compound are highlighted in the research:

  • One-pot synthesis using ionic liquid: This method utilizes [bmim]Cl-AlCl3 ionic liquid as both a catalyst and solvent. The reaction starts with 4-methoxyaniline and acryloyl chloride, forming N-(4-Methoxyphenyl) acrylamide through acylation. Subsequently, intramolecular Friedel-Crafts alkylation and demethylation occur, yielding this compound with a high yield (89.6%). [] This method is advantageous due to its high yield and the recyclability of the ionic liquid.
  • Two-step synthesis: This approach utilizes p-methoxyaniline and 3-Chloropropionyl chloride as starting materials. While the specific steps and intermediates are not detailed in the abstract, the overall yield is reported to be 80%. []

Q2: What are the advantages of using [bmim]Cl-AlCl3 ionic liquid in the synthesis of this compound?

A2: The research highlights several benefits of employing [bmim]Cl-AlCl3 ionic liquid:

  • Dual role: The ionic liquid functions both as a catalyst and a solvent, simplifying the reaction setup. []
  • High yield: The one-pot synthesis using [bmim]Cl-AlCl3 achieves a high yield of 89.6% for this compound. []
  • Recyclability: The ionic liquid can be recycled and reused multiple times without significant loss of catalytic activity, making the process more sustainable. []

Q3: How are the synthesized 3,4-dihydro-2(1H)quinolinone derivatives characterized?

A3: The research mentions various analytical techniques used for the characterization of 3,4-dihydro-2(1H)quinolinone derivatives:

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compounds. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is specifically mentioned, which helps determine the structure and purity of the compounds by analyzing the hydrogen atoms' environment within the molecule. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds. []
  • Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound, confirming its purity and elemental composition. []

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